molecular formula C15H16FN3O3 B5396075 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

カタログ番号 B5396075
分子量: 305.30 g/mol
InChIキー: ZCXVJQKEDRBTBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, also known as FABP4 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

作用機序

4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor works by binding to and inhibiting the activity of fatty acid binding protein 4 (4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid), a protein that plays a crucial role in lipid metabolism and inflammation. By inhibiting 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor reduces the uptake and storage of fatty acids in adipose tissue and liver, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor include improved insulin sensitivity, reduced inflammation, and decreased lipid accumulation in adipose tissue and liver. 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor has also been shown to inhibit the growth and metastasis of cancer cells.

実験室実験の利点と制限

One advantage of using 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor in lab experiments is its specificity for 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, which allows for targeted inhibition of its activity. However, 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor may have off-target effects on other proteins, which could complicate data interpretation. Additionally, 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor may have limited solubility in certain solvents, which could affect its bioavailability and efficacy.

将来の方向性

For 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor research include investigating its potential therapeutic applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies are also needed to elucidate the molecular mechanisms underlying its anti-cancer effects and to optimize its pharmacokinetic properties for clinical use.

合成法

The synthesis of 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor involves the reaction of 4-bromobutanoic acid with 4-(2-fluorophenyl)-1H-pyrazol-1-amine in the presence of a base. The resulting intermediate is then reacted with N-(2-aminophenyl)-2-oxoacetamide in the presence of a coupling agent to produce the final product, 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid.

科学的研究の応用

4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and atherosclerosis. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in adipose tissue. 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor has also been investigated for its potential in cancer therapy, as it can inhibit the growth and metastasis of cancer cells.

特性

IUPAC Name

4-[4-[[2-(2-fluorophenyl)acetyl]amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-13-5-2-1-4-11(13)8-14(20)18-12-9-17-19(10-12)7-3-6-15(21)22/h1-2,4-5,9-10H,3,6-8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXVJQKEDRBTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CN(N=C2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。